H-Glu-Lys-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutamyl-lysine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps :
Attachment of the first amino acid: The carboxyl group of L-glutamic acid is attached to the resin.
Deprotection: The protecting group on the amino group of L-glutamic acid is removed.
Coupling: The amino group of L-lysine is activated and coupled to the deprotected L-glutamic acid.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of glutamyl-lysine can be achieved through large-scale SPPS or enzymatic synthesis. Enzymatic synthesis involves the use of specific enzymes, such as proteases, to catalyze the formation of the peptide bond between L-glutamic acid and L-lysine .
Chemical Reactions Analysis
Types of Reactions
Glutamyl-lysine can undergo various chemical reactions, including:
Oxidation: The amino group of L-lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxyl group of L-glutamic acid can be reduced to form alcohols.
Substitution: The amino group of L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of glutamyl-lysine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bond .
Major Products
The major products formed from the reactions of glutamyl-lysine depend on the specific reaction conditions. For example, oxidation of the amino group of L-lysine can yield aldehydes or carboxylic acids, while reduction of the carboxyl group of L-glutamic acid can yield alcohols .
Scientific Research Applications
Glutamyl-lysine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of glutamyl-lysine involves its ability to form salt bridges between the negatively charged carboxyl group of L-glutamic acid and the positively charged amino group of L-lysine. These salt bridges contribute to the stability and folding of proteins by promoting favorable electrostatic interactions . Additionally, glutamyl-lysine can participate in hydrogen bonding and hydrophobic interactions, further stabilizing protein structures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to glutamyl-lysine include other dipeptides composed of amino acids with charged side chains, such as:
Aspartyl-lysine: Composed of L-aspartic acid and L-lysine.
Glutamyl-arginine: Composed of L-glutamic acid and L-arginine.
Aspartyl-arginine: Composed of L-aspartic acid and L-arginine.
Uniqueness
Glutamyl-lysine is unique due to its specific combination of L-glutamic acid and L-lysine, which allows it to form stable salt bridges that are particularly effective in promoting protein folding and stability. This unique property makes it a valuable compound in the study of protein structure and function .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-10(17)7(13)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBXWRGITSUJPB-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutamyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5891-53-2 | |
Record name | Glutamyllysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5891-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutamyllysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the Glu-Lys pairing contribute to protein structure stabilization?
A: Glutamic acid (Glu) and lysine (Lys) can form salt bridges, a type of non-covalent interaction between oppositely charged residues. These interactions contribute significantly to the stability of α-helices and β-hairpins in peptides and proteins. [, , , , ]
Q2: Are there specific spatial requirements for Glu-Lys interactions to contribute to helix stability?
A: Yes, research indicates that (i, i+3) and (i, i+4) spacings of Glu-Lys residues on the surface of an α-helix are most favorable for salt bridge formation and helix stabilization. Interestingly, a Glu-Lys-Glu triplet at (i, i+4, i+8) does not provide additional stability, suggesting anticooperativity and potential limitations in lysine's ability to simultaneously engage in two salt bridges. [, ]
Q3: Does the orientation of the Glu-Lys pair (i.e., Glu-Lys vs. Lys-Glu) affect its stabilizing effect?
A: While both orientations contribute to helix stability, studies suggest that the Lys-Glu arrangement may be more dominant and provide stronger stabilization. This observation is supported by analyses of protein structures, where Lys-Glu interactions are more prevalent, often with the Glu-Lys pair spatially distant. []
Q4: Do interactions other than salt bridges contribute to the stability of Glu-Lys pairings?
A: Yes, hydrogen bonding plays a significant role, particularly in (i, i+3) and (i, i+4) Glu-Lys spacings. These hydrogen bonds persist even at high salt concentrations (2.5M NaCl), suggesting a significant non-electrostatic contribution. Furthermore, (i, i+4) Gln-Glu hydrogen bonds demonstrate similar strength to the hydrogen bonding component of Glu-Lys interactions, highlighting the importance of hydrogen bonding in these systems. []
Q5: Can you provide an example where the Glu-Lys motif is directly involved in enzymatic activity?
A: Yes, the enzyme lysyl oxidase (LO), involved in collagen and elastin crosslinking, exhibits catalytic dependence on the Glu-Lys sequence. LO shows a marked preference for oxidizing peptidyl lysine in the presence of nearby dicarboxylic amino acids, with the -Glu-Lys- sequence being optimal for its activity. []
Q6: Does the sequence context around the Glu-Lys motif influence LO activity?
A: Yes, the specific sequence context surrounding the Glu-Lys motif significantly impacts LO's oxidative activity. While the -Glu-Lys- sequence is efficiently oxidized, the -Lys-Glu- sequence demonstrates significantly lower activity. Furthermore, the -Asp-Glu-Lys- sequence proves to be a very poor substrate for LO, despite its presence and subsequent oxidation in type I collagen. This observation supports a model where collagen requires assembly into fibrils prior to LO-mediated oxidation. []
Q7: Are there other enzymes where the Glu-Lys motif plays a crucial role in substrate specificity?
A: Yes, lys-gingipain (Kgp), a cysteine proteinase produced by the bacterium Porphyromonas gingivalis, exhibits specificity for substrates containing the Glu-Lys motif. Fluorogenic peptide substrates like carbobenzoxy (Z)-His-Glu-Lys-MCA and Z-Glu-Lys-MCA have been successfully used to study Kgp activity. These substrates demonstrate high specificity for Kgp and resistance to other proteases like Arg-gingipain, trypsin, and cathepsins B, L, and H. []
Q8: How do these computational insights contribute to drug design efforts?
A: Understanding the energetics and dynamics of Glu-Lys interactions, especially within the context of protein structures and enzyme active sites, paves the way for more targeted drug design strategies. By computationally screening and designing molecules that can specifically interact with Glu-Lys motifs, researchers can develop novel therapeutics for various diseases. For example, understanding the role of Glu-Lys in stabilizing the AP-1 transcriptional complex, which regulates oncogene expression, could lead to new anti-cancer therapies. []
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